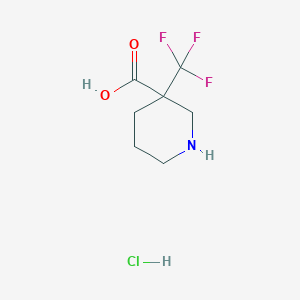

3-(Trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride

Description

3-(Trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride is a fluorinated organic compound that has garnered significant interest in various scientific fields. The presence of the trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in pharmaceutical, agrochemical, and material science applications.

Properties

IUPAC Name |

3-(trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)6(5(12)13)2-1-3-11-4-6;/h11H,1-4H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQKYVDHWVAKND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C(=O)O)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260937-04-8 | |

| Record name | 3-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Fluorination and Trifluoromethylation

The introduction of the trifluoromethyl group into piperidine derivatives is a critical reaction. A patented method involves the fluorination of piperidine carboxylic acids using sulfur tetrafluoride (SF₄) under high-pressure conditions in mixed solvents (e.g., anhydrous HF and methyl chloride). This method achieves yields of 50–80% depending on the solvent ratio and reaction temperature .

Key Reaction Conditions:

| Starting Material | Solvent (HF:CHCl₃) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Nipecotic acid | 1:7 | 105 | 77.9 |

| Nipecotic acid | 1:3 | 95 | 80.6 |

| 4-Piperidine carboxylic acid | 1:1.9 | 95 | 75.0 |

Mechanism :

-

SF₄ reacts with the carboxylic acid group to form an acyl fluoride intermediate.

-

A second fluorination step replaces the carbonyl oxygen with -CF₃ .

Nucleophilic Substitution

The -CF₃ group enhances the electrophilicity of adjacent carbons, enabling nucleophilic substitution. In studies, the piperidine ring’s nitrogen participates in imine formation, which reacts with nucleophiles like Grignard reagents or cyanide ions. For example:

-

Reaction with benzyl isocyanide in the presence of TMSN₃ yields tetrazole derivatives with 65–92% efficiency .

Example Reaction:

Substrate : 3-(Trifluoromethyl)piperidine-3-carboxylate

Reagent : Benzyl isocyanide (BnNC)

Conditions : MeOH, room temperature

Product : Tetrazole-functionalized piperidine

Yield : 85%

Reduction:

The carboxylic acid group undergoes reduction to alcohols or amines using agents like NaBH₄ or LiAlH₄. For instance:

-

Reduction of the keto group in 2-oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid with NaBH(OAc)₃ yields 2-hydroxy derivatives with 71% efficiency .

Coupling Reactions

The compound participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives. These reactions are catalyzed by Pd complexes and require anhydrous conditions:

| Reaction Type | Catalyst | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Bromophenylboronic acid | 68 |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Aryl halides | 72 |

Applications : These couplings are pivotal in synthesizing drug intermediates, such as alpelisib (an FDA-approved anticancer agent) .

Diastereoselectivity in Cyclization

The -CF₃ group’s steric bulk influences reaction stereochemistry. For example, in Friedel-Crafts alkylation with pyrroles, the trifluoromethyl group directs regioselectivity toward C3-substitution (80:20 C3:C2 ratio) .

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Research

- The compound serves as an intermediate in synthesizing various pharmaceutical agents, particularly those targeting the central nervous system. Its structure allows for modifications that can enhance drug efficacy and selectivity.

2. Enzyme Inhibition

- Research indicates that 3-(trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride exhibits significant inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmission and are implicated in neurodegenerative diseases like Alzheimer's. The compound has shown an IC₅₀ value of approximately 10.4 μM against AChE, suggesting its potential as a therapeutic agent for cognitive disorders .

3. Receptor Modulation

- The trifluoromethyl group enhances the compound's ability to interact with specific neurotransmitter receptors, particularly GABA receptors. This interaction is crucial for understanding its potential therapeutic effects and side effects when used in drug development. Compounds with similar structures have demonstrated promise as GABA reuptake inhibitors, indicating relevance in treating neurological disorders.

The biological activity of this compound can be attributed to its structural features:

- Enhanced Lipophilicity : The trifluoromethyl group increases the lipophilicity of the compound, allowing for better membrane permeability and improved interaction with biological targets.

- Inhibition of Cholinesterases : Studies have shown that derivatives containing the trifluoromethyl group exhibit improved potency against cholinesterases compared to their non-fluorinated counterparts, highlighting their potential use in treating cognitive impairments .

Case Studies

1. Neuroprotective Effects

- A study focused on the neuroprotective effects of trifluoromethyl piperidine derivatives in models of oxidative stress demonstrated that these compounds could reduce neuronal cell death by modulating oxidative stress pathways. This finding underscores their potential application in treating neurodegenerative diseases.

2. Cancer Cell Cytotoxicity

- Another investigation assessed the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer). Results indicated moderate cytotoxicity, suggesting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

3-(Trifluoromethyl)pyridine-2-carboxylic acid: Another fluorinated compound with similar applications in pharmaceuticals and agrochemicals.

4-(Trifluoromethyl)piperidine: Used in the synthesis of dopamine receptor antagonists.

Uniqueness

3-(Trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride is unique due to its specific structural features and the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. These properties make it particularly valuable in applications requiring high stability and specific biological interactions .

Biological Activity

3-(Trifluoromethyl)piperidine-3-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique trifluoromethyl group, which can enhance biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethyl group and a carboxylic acid moiety. The presence of the trifluoromethyl group is known to influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

The biological activity of 3-(trifluoromethyl)piperidine-3-carboxylic acid; hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group can modulate the electronic properties of the molecule, enhancing binding affinity and selectivity toward specific biological targets.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways critical for physiological responses.

Table 1: Biological Activities of 3-(Trifluoromethyl)piperidine-3-carboxylic acid; hydrochloride

Case Studies

- Antiviral Activity : A study demonstrated that compounds with a trifluoromethyl group exhibited significant antiviral effects against HIV-1 by inhibiting key viral enzymes. The incorporation of the trifluoromethyl group improved the efficacy compared to non-fluorinated analogs, highlighting the importance of this functional group in drug design .

- Antiparasitic Effects : Research on heterocyclic analogs similar to 3-(trifluoromethyl)piperidine-3-carboxylic acid showed promising results against Plasmodium falciparum, with an EC50 value indicating potent activity. This suggests that modifications in piperidine derivatives can lead to enhanced antiparasitic properties .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of trifluoromethylated compounds revealed improved metabolic stability and bioavailability, making them suitable candidates for further development as therapeutics .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride in a research setting?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including trifluoromethyl group introduction via nucleophilic substitution or catalytic fluorination. Protecting groups (e.g., tert-butoxycarbonyl, Boc) may stabilize intermediates during ring formation . Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt. Reaction conditions (e.g., anhydrous environments, temperature control) must align with stability data for similar piperidine derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment (>98% by area normalization) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms the trifluoromethyl group and piperidine ring geometry. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemistry for chiral centers .

Q. What safety protocols are essential when handling 3-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols. Emergency measures include immediate rinsing with water for skin/eye exposure and medical consultation for ingestion . Stability studies recommend storage at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can structural modifications of the piperidine ring influence pharmacological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies on arylcyclohexylamine analogs (e.g., 3-fluoro-PCP) demonstrate that substituents on the piperidine ring modulate receptor binding affinity and selectivity. Trifluoromethyl groups enhance metabolic stability and lipophilicity, impacting blood-brain barrier penetration . Computational modeling (e.g., docking studies) can predict interactions with targets like NMDA receptors .

Q. What strategies resolve contradictions in metabolic stability data across in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from interspecies differences in cytochrome P450 enzymes. Use species-specific hepatocyte models for in vitro assays and cross-validate with LC-MS/MS pharmacokinetic profiling in rodents. Adjust for protein binding effects using equilibrium dialysis to reconcile in vitro-in vivo correlations (IVIVC) .

Q. How to design stability studies under varying pH and temperature conditions for this hydrochloride salt?

- Methodological Answer : Conduct forced degradation studies at accelerated conditions (e.g., 40°C/75% RH for 6 months) to assess hydrolytic stability. Monitor pH-dependent degradation (1–13 range) via HPLC, noting trifluoromethyl group susceptibility to acidic hydrolysis. Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Q. What analytical techniques differentiate between polymorphic forms of the hydrochloride salt?

- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) identify thermal transitions unique to polymorphs. Powder X-ray diffraction (PXRD) distinguishes crystalline forms, while dynamic vapor sorption (DVS) evaluates hygroscopicity, critical for formulation stability .

Data Analysis and Optimization

Q. How to address low yields in the final hydrochloride salt formation step?

- Methodological Answer : Optimize counterion exchange by varying HCl stoichiometry and solvent polarity (e.g., ethanol/water mixtures). Monitor pH during salt precipitation (target pH 1–2 for hydrochloride salts) and employ anti-solvent crystallization to enhance yield .

Q. What computational tools predict the compound’s solubility and bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.